Cas no 2229139-55-1 (3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol)

3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol
- EN300-1805643
- 2229139-55-1
-
- インチ: 1S/C12H23NO/c1-10(2)9(11(10,3)4)12(7-13)5-8(14)6-12/h8-9,14H,5-7,13H2,1-4H3
- InChIKey: FOLZNPRZPBCBAJ-UHFFFAOYSA-N
- ほほえんだ: OC1CC(CN)(C1)C1C(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805643-5.0g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1805643-1.0g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1805643-0.25g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1805643-2.5g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1805643-0.1g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1805643-5g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1805643-10g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1805643-0.5g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1805643-0.05g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1805643-10.0g |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol |
2229139-55-1 | 10g |
$5221.0 | 2023-06-02 |
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-olに関する追加情報
Exploring the Potential of 3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol (CAS No. 2229139-55-1) in Modern Research
The compound 3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol (CAS No. 2229139-55-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science. With the increasing demand for novel bioactive molecules, researchers are actively exploring the synthetic pathways, physicochemical properties, and biological activities of this compound. Its distinct cyclopropyl and cyclobutanol moieties make it a promising candidate for drug discovery and development.
One of the key reasons behind the growing interest in CAS No. 2229139-55-1 is its potential role in addressing neurodegenerative diseases and inflammatory disorders. Recent studies suggest that compounds with similar frameworks exhibit neuroprotective effects and anti-inflammatory properties, which align with current trends in precision medicine. As the scientific community shifts toward targeted therapies, this molecule's aminomethyl group and sterically hindered structure could offer new avenues for modulating specific biological pathways.
From a synthetic chemistry perspective, the preparation of 3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol presents intriguing challenges. The tetramethylcyclopropyl unit introduces significant steric hindrance, requiring optimized catalytic systems and reaction conditions. Researchers are investigating innovative asymmetric synthesis methods to access enantiomerically pure forms, as chirality often plays a critical role in drug efficacy and safety profiles. These efforts align with the pharmaceutical industry's focus on green chemistry and atom economy.
The physicochemical characterization of this compound reveals interesting properties that could influence its drug-likeness. Its logP value, hydrogen bonding capacity, and molecular rigidity are being carefully evaluated to predict bioavailability and metabolic stability. These parameters are crucial for researchers developing CNS-active compounds, as they determine a molecule's ability to cross the blood-brain barrier—a hot topic in neurological drug development.
Beyond pharmaceutical applications, CAS No. 2229139-55-1 shows promise in material science. Its unique steric profile and functional groups make it a potential building block for advanced polymers with tailored properties. Researchers are exploring its incorporation into high-performance materials that could find applications in electronics, coatings, and specialty chemicals. This dual potential in both life sciences and materials highlights the compound's versatility.
As with any emerging compound, safety and toxicological profiling of 3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol remain important considerations. Current research focuses on establishing its ADME properties (absorption, distribution, metabolism, and excretion) through in vitro and in silico studies. These investigations are particularly relevant given the increasing regulatory emphasis on early safety assessment in drug discovery pipelines.
The future directions for CAS No. 2229139-55-1 research appear promising. With advancements in computational chemistry and AI-assisted drug design, scientists can better predict and optimize this compound's interactions with biological targets. Additionally, the integration of continuous flow chemistry techniques may address current challenges in its large-scale production. As these technologies converge, we may witness accelerated development of derivatives with enhanced pharmacological profiles.
For researchers and industry professionals tracking innovative chemical entities, 3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol represents an exciting area of exploration. Its structural novelty combined with potential applications across multiple domains positions it as a compound worth monitoring in coming years. As more data becomes available through peer-reviewed studies and patent filings, our understanding of its full potential will undoubtedly expand.
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